

# Application Notes and Protocols: L803-mts in Diabetes and Metabolic Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L803-mts*  
Cat. No.: *B8633675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**L803-mts** is a selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including glycogen metabolism, insulin signaling, and gene transcription.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of Type 2 Diabetes (T2D).[2] In the context of insulin signaling, GSK-3 acts as a negative regulator. Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt/PKB leads to the phosphorylation and inactivation of GSK-3.[4] This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[4] In states of insulin resistance, GSK-3 can remain constitutively active, contributing to impaired glucose metabolism.[2]

The inhibition of GSK-3 by molecules such as **L803-mts** presents a promising therapeutic strategy for T2D.[5] **L803-mts** has been demonstrated in preclinical studies to improve glucose homeostasis in animal models of diabetes and insulin resistance.[1][5] These application notes provide a comprehensive overview of the use of **L803-mts** in diabetes and metabolic research, including detailed experimental protocols and a summary of key findings.

## L803-mts: A Selective GSK-3 Inhibitor

**L803-mts** is a myristoylated peptide with the sequence Myr-GKEAPPAPPQSpP-NH<sub>2</sub>. The myristylation enhances its cell permeability. It acts as a substrate-competitive inhibitor of GSK-3.[6]

| Property         | Value                                                              |
|------------------|--------------------------------------------------------------------|
| Molecular Weight | 1464.64 g/mol                                                      |
| Formula          | C <sub>66</sub> H <sub>110</sub> N <sub>15</sub> O <sub>20</sub> P |
| Sequence         | GKEAPPAPPQSP                                                       |
| Modifications    | Gly-1 = Myr-Gly, Pro-12 = C-terminal amide, Ser-11 = pSer          |
| Solubility       | Soluble to 1 mg/ml in 20% acetonitrile/water                       |
| Storage          | Store at -20°C                                                     |

## Key Applications in Diabetes and Metabolic Research

Long-term administration of **L803-mts** has been shown to have beneficial effects on glucose metabolism in diabetic animal models, primarily through its action on the liver and skeletal muscle.[1][5]

### In Vivo Models:

- Genetically Diabetic Mice (ob/ob): These mice are leptin-deficient and exhibit obesity, hyperglycemia, and insulin resistance.
- High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and impaired glucose tolerance.[1]

### Primary Effects of L803-mts Treatment:

- Improved Glucose Homeostasis: Reduces blood glucose levels and improves glucose tolerance.[1][5]

- Enhanced Insulin Sensitivity: Increases the responsiveness of peripheral tissues to insulin.[\[1\]](#)
- Hepatic Effects: Suppresses hepatic glucose production and increases glycogen storage.[\[1\]](#)  
[\[5\]](#)
- Skeletal Muscle Effects: Promotes glucose uptake and glycogen synthesis.[\[5\]](#)

## Signaling Pathway of L803-mts in Insulin Signaling

The primary mechanism of **L803-mts** in improving glucose metabolism is through the inhibition of GSK-3, which is a key downstream effector in the insulin signaling pathway. The following diagram illustrates the central role of GSK-3 and the effect of its inhibition by **L803-mts**.

[Click to download full resolution via product page](#)

Caption: **L803-mts** inhibits GSK-3, promoting glycogen synthesis and reducing hepatic glucose production.

## Experimental Workflow for a Preclinical Study

A typical preclinical study evaluating the efficacy of **L803-mts** in a diabetic mouse model would follow the workflow outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **L803-mts** in diabetic mice.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies with **L803-mts**.

**Table 1: Effects of L803-mts on Glucose Homeostasis in ob/ob Mice[5]**

| Parameter                        | Control (Saline) | L803-mts (400 nmol/day for 3 weeks) | % Change           |
|----------------------------------|------------------|-------------------------------------|--------------------|
| Blood Glucose (non-fasting)      | ~350 mg/dL       | ~250 mg/dL                          | ~ -28%             |
| Hepatic Glycogen Content         | -                | -                                   | + 50%              |
| Hepatic PEPCK mRNA Levels        | -                | -                                   | - 50%              |
| Skeletal Muscle Glycogen Content | -                | -                                   | + 20%              |
| Skeletal Muscle GLUT4 Expression | -                | -                                   | ~ +150% (2.5-fold) |

Data are approximate values derived from published graphs and text.

**Table 2: Effects of L803-mts on Glucose Metabolism in High-Fat Diet-Fed Mice[1]**

| Parameter                                                       | High-Fat Diet<br>(Control) | High-Fat Diet +<br>L803-mts | % Change |
|-----------------------------------------------------------------|----------------------------|-----------------------------|----------|
| Glucose Infusion Rate<br>(Euglycemic Clamp)                     | ~10 mg/kg/min              | ~20 mg/kg/min               | + 100%   |
| Endogenous Glucose<br>Production<br>(Suppression by<br>Insulin) | No suppression             | 75% suppression             | -        |
| Plasma Glucose<br>Disappearance Rate                            | -                          | -                           | + 60%    |
| Liver Glycogen<br>Synthase Activity                             | -                          | Increased                   | -        |
| Glucose Uptake<br>(Gastrocnemius<br>Muscle)                     | -                          | Markedly Improved           | -        |

Data are approximate values derived from published graphs and text.

## Detailed Experimental Protocols

### Protocol 1: Chronic L803-mts Administration to ob/ob Mice

This protocol is adapted from Kaidanovich-Beilin et al. (2006).[\[5\]](#)

#### 1. Animals:

- Male ob/ob mice (e.g., from The Jackson Laboratory).
- Age: 5-6 weeks at the start of the experiment.
- House in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

#### 2. L803-mts Preparation:

- Dissolve **L803-mts** in sterile saline (0.9% NaCl).
- The final concentration should be such that the desired dose (400 nmol) is in a reasonable injection volume (e.g., 100-200  $\mu$ L).

#### 3. Administration:

- Administer 400 nmol of **L803-mts** via intraperitoneal (i.p.) injection once daily for 3 weeks.
- The control group receives an equivalent volume of sterile saline.

#### 4. Monitoring:

- Monitor body weight and food consumption regularly (e.g., twice a week).
- Measure non-fasting blood glucose levels from the tail vein at regular intervals (e.g., weekly) using a glucometer.

## Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

#### 1. Preparation:

- Fast the mice overnight (12-16 hours) with free access to water.

#### 2. Baseline Measurement:

- Record the body weight of each mouse.
- Obtain a baseline blood sample ( $t=0$  min) from the tail vein to measure blood glucose.

#### 3. Glucose Administration:

- Prepare a sterile 20% glucose solution in saline.
- Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight.

#### 4. Blood Sampling:

- Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.
- Measure blood glucose at each time point using a glucometer.

#### 5. Data Analysis:

- Plot the blood glucose concentration over time for each group.
- Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

## Protocol 3: Hyperinsulinemic-Euglycemic Clamp

This protocol is a complex procedure that requires surgical catheterization and is based on the methodology described by Rao et al. (2007).[\[1\]](#)

#### 1. Surgical Preparation (several days before the clamp):

- Anesthetize the mice.
- Surgically implant catheters into the carotid artery (for blood sampling) and the jugular vein (for infusions).
- Allow the mice to recover for at least 3-5 days.

#### 2. Clamp Procedure:

- Fast the mice for 5-6 hours.
- Start a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min) through the jugular vein catheter.
- Simultaneously, begin a variable infusion of 20% glucose.
- Monitor blood glucose from the arterial catheter every 5-10 minutes.
- Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 120-140 mg/dL).
- The clamp is typically run for 120 minutes.

### 3. Data Collection and Analysis:

- The steady-state GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.
- To measure hepatic glucose production and peripheral glucose uptake, radiolabeled glucose tracers (e.g., [3-<sup>3</sup>H]glucose and 2-[<sup>14</sup>C]deoxyglucose) can be infused.

## Protocol 4: Western Blot for Phosphorylated CREB (p-CREB) in Liver Tissue

### 1. Tissue Homogenization:

- Homogenize frozen liver tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge to pellet cellular debris and collect the supernatant.

### 2. Protein Quantification:

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

### 3. SDS-PAGE and Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

### 4. Immunoblotting:

- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

#### 5. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB and/or a housekeeping protein like GAPDH.

## Protocol 5: Hepatic Glycogen Content Assay

#### 1. Tissue Preparation:

- Weigh a small piece of frozen liver tissue (~50-100 mg).
- Homogenize the tissue in deionized water.

#### 2. Glycogen Hydrolysis:

- Add a strong acid (e.g., HCl) to an aliquot of the homogenate and heat to hydrolyze the glycogen to glucose.
- Neutralize the sample with a strong base (e.g., NaOH).

#### 3. Glucose Measurement:

- Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit.

#### 4. Calculation:

- Calculate the glycogen content based on the amount of glucose released and express it as mg of glycogen per gram of liver tissue.

## Conclusion

**L803-mts** is a valuable research tool for investigating the role of GSK-3 in diabetes and metabolic diseases. Its ability to improve glucose homeostasis and insulin sensitivity in preclinical models makes it a compound of interest for therapeutic development. The protocols and data presented in these application notes provide a foundation for researchers to design and execute studies utilizing **L803-mts** to further explore the intricacies of metabolic regulation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Application Notes and Protocols: L803-mts in Diabetes and Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8633675#l803-mts-application-in-diabetes-and-metabolic-research>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)